15-Bromopentadeca-1,3,7,9,11-pentaene
Description
15-Bromopentadeca-1,3,7,9,11-pentaene is a hypothetical brominated polyunsaturated hydrocarbon featuring a 15-carbon chain with five conjugated double bonds (positions 1,3,7,9,11) and a terminal bromine substituent at carbon 14. Below, we compare these analogs based on structural features, biological activities, and ecological roles.
Properties
CAS No. |
920019-09-6 |
|---|---|
Molecular Formula |
C15H21Br |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
15-bromopentadeca-1,3,7,9,11-pentaene |
InChI |
InChI=1S/C15H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12H,1,5-6,13-15H2 |
InChI Key |
RZBAQCKMBTUYNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCC=CC=CC=CCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Bromopentadeca-1,3,7,9,11-pentaene can be synthesized through several methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired polyene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a precursor compound.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form the polyene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
15-Bromopentadeca-1,3,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted polyenes depending on the nucleophile used.
Scientific Research Applications
15-Bromopentadeca-1,3,7,9,11-pentaene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Bromopentadeca-1,3,7,9,11-pentaene involves its interaction with molecular targets through its conjugated double bonds and bromine atom. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Pentaene Compounds
Structural and Functional Group Variations
Pentaene Diacid (Compound 15)
- Source : Isolated from the endophytic fungus Fusarium decemcellulare F25 .
- Structure : Linear pentaene with terminal carboxylic acid groups.
Pentaene Macrolides (Fungichromin and 1′-Deoxyfungichromin)
- Source: Produced by Saccharothrix yanglingensis Hhs.015, an endophytic actinomycete .
- Structure : 28-membered macrocyclic lactones with a pentaene chain.
- Key Features : Strong antifungal activity against Valsa mali (in vitro and in vivo), attributed to membrane disruption .
- Bioactivity : Fungichromin analogs represent the first pentaene macrolides isolated from Saccharothrix, highlighting structural uniqueness among polyenes .
Marine Isoprenoid Pentaenes (Haslenes and Rhizenes)
- Source : Biosynthesized by diatoms such as Rhizosolenia setigera and Pleurosigma spp. .
- Structure: Branched C25 or C30 isoprenoids with variable E/Z configurations.
- Key Features : Environmental factors (e.g., temperature, salinity) influence double-bond geometry and unsaturation. For example, increasing growth temperature induces Z-to-E isomerization in haslenes .
- Applications : Serve as ecological markers (e.g., IP25 for Arctic sea ice reconstruction) .
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